molecular formula C11H12ClNS B1460092 (4-(Thiophen-3-yl)phenyl)methanamine hydrochloride CAS No. 880158-14-5

(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride

Cat. No. B1460092
CAS RN: 880158-14-5
M. Wt: 225.74 g/mol
InChI Key: UZDSIVJYZYXIBN-UHFFFAOYSA-N
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Description

“(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 115132-84-8 . It has a molecular weight of 149.64 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 149.64 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Biologically Active Compounds

Thiophene derivatives, such as “(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride”, have garnered significant interest in medicinal chemistry due to their potential as biologically active compounds. They serve as key intermediates in the synthesis of advanced compounds with diverse biological effects. For instance, thiophene-based analogs exhibit pharmacological properties including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are crucial in the development of organic semiconductors. These compounds are integral to the advancement of organic field-effect transistors (OFETs) and the fabrication of organic light-emitting diodes (OLEDs). Their unique electronic properties make them suitable for use in various electronic applications .

Corrosion Inhibitors

Thiophene derivatives are also utilized in industrial chemistry as corrosion inhibitors. Their molecular structure allows them to form protective layers on metals, thereby preventing corrosion and extending the life of metal components in various industrial applications .

Anesthetic Agents

Some thiophene derivatives are used in medical applications as anesthetic agents. For example, articaine, which contains a thiophene nucleus, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe. This highlights the therapeutic importance of thiophene derivatives in clinical settings .

Anti-Inflammatory and Antimicrobial Agents

The anti-inflammatory and antimicrobial properties of thiophene derivatives make them valuable in the treatment of various inflammatory conditions and infections. Their effectiveness in these areas continues to be a subject of extensive research and development .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H317, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-thiophen-3-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS.ClH/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11;/h1-6,8H,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDSIVJYZYXIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Thiophen-3-yl)phenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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